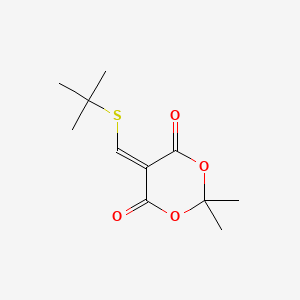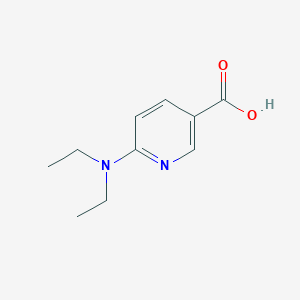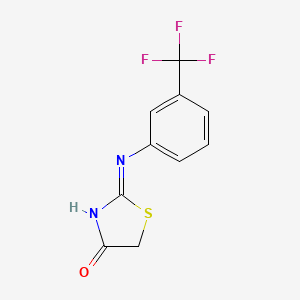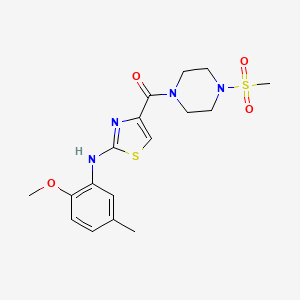
(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aryl-phenylketones . It is a versatile material used in scientific research and exhibits unique properties that make it valuable for drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . They often crystallize in orthorhombic and monoclinic crystal systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Antimicrobial Properties : A study demonstrated the synthesis of novel compounds similar to the given chemical, showcasing antimicrobial properties. These compounds, including various amide derivatives, showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antibacterial Screening : Another research synthesized new derivatives that were screened for antibacterial activity. These compounds, related in structure to the specified chemical, exhibited considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis and Characterization for Therapeutic Applications
Therapeutic Potential : A study focused on the synthesis and characterization of novel compounds, closely related to the specified chemical, for potential therapeutic applications. This included detailed analysis using techniques like NMR, IR, and mass spectrometry, essential for understanding the properties and potential applications in medicine (Shahana & Yardily, 2020).
Structural Optimization and Docking Studies : Research involving structural optimization and docking studies of similar compounds provided insights into their antibacterial activity. This included an analysis of the molecular structure and reactivity, important for developing new drugs (Shahana & Yardily, 2020).
Molecular Interaction and Synthesis for Specific Diseases
Targeting Specific Diseases : In the context of Parkinson's disease, a related compound was synthesized as a potential PET agent. This illustrates the utility of such chemicals in developing diagnostic tools for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Molecular Interaction Studies : Another study explored the molecular interactions of a compound structurally similar to the specified chemical with a specific receptor, demonstrating its potential as a therapeutic agent in treating diseases like Alzheimer's (Hassan et al., 2018).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities. Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone could also have potential therapeutic applications that are yet to be explored.
Eigenschaften
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-12-4-5-15(25-2)13(10-12)18-17-19-14(11-26-17)16(22)20-6-8-21(9-7-20)27(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJDJVATHWPMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)
![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)
![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)

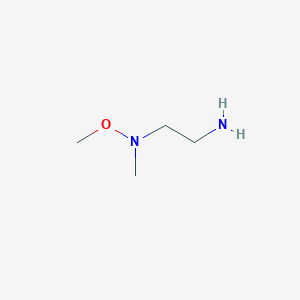
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
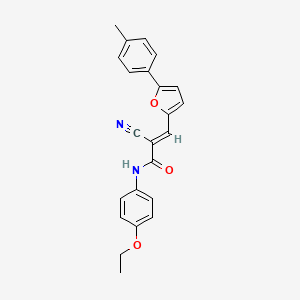

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
